molecular formula C9H19NO2 B6615549 2-(1-methylpiperidin-4-yl)propane-1,3-diol CAS No. 1894103-60-6

2-(1-methylpiperidin-4-yl)propane-1,3-diol

Cat. No.: B6615549
CAS No.: 1894103-60-6
M. Wt: 173.25 g/mol
InChI Key: JPPCXZKWENCWBB-UHFFFAOYSA-N
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Description

2-(1-methylpiperidin-4-yl)propane-1,3-diol is a chemical compound with the molecular formula C9H19NO2. It contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activity .

Preparation Methods

The synthesis of 2-(1-methylpiperidin-4-yl)propane-1,3-diol involves several steps. One common method includes the reaction of 1-methylpiperidine with epichlorohydrin, followed by hydrolysis to yield the desired diol. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the hydrolysis step .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(1-methylpiperidin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1-methylpiperidin-4-yl)propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methylpiperidin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(1-methylpiperidin-4-yl)propane-1,3-diol can be compared with other piperidine derivatives, such as:

    1-methylpiperidine: A simpler compound with a single piperidine ring.

    4-(1-methylpiperidin-4-yl)butan-1-ol: A similar compound with an additional carbon in the side chain.

    2-(1-methylpiperidin-4-yl)ethanol: A compound with a shorter side chain.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-10-4-2-8(3-5-10)9(6-11)7-12/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPCXZKWENCWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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